3-(3,4-dichlorophenyl)-7-(3,4-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine
Description
3-(3,4-Dichlorophenyl)-7-(3,4-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine is a heterocyclic compound featuring a fused pyrazolo-triazolo-pyrimidine core. Pyrazolo-triazolo-pyrimidine derivatives are recognized for their ability to act as kinase inhibitors, modulating signaling pathways critical in cancer progression . The compound’s dichlorophenyl and dimethylphenyl substituents at positions 3 and 7, respectively, likely enhance its lipophilicity and target-binding affinity compared to simpler analogs.
Properties
Molecular Formula |
C20H14Cl2N6 |
|---|---|
Molecular Weight |
409.3 g/mol |
IUPAC Name |
5-(3,4-dichlorophenyl)-10-(3,4-dimethylphenyl)-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C20H14Cl2N6/c1-11-3-5-14(7-12(11)2)28-19-15(9-24-28)20-26-25-18(27(20)10-23-19)13-4-6-16(21)17(22)8-13/h3-10H,1-2H3 |
InChI Key |
CSQOKEUJVJBEMW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C4=NN=C(N4C=N3)C5=CC(=C(C=C5)Cl)Cl)C |
Origin of Product |
United States |
Preparation Methods
Oxidative Cyclization of Hydrazone Precursors
A pivotal method involves the oxidative cyclization of aldehyde N-(pyrazolo[3,4-d]pyrimidin-4-yl)hydrazones. For example, Shawali et al. demonstrated that treating 1,3-diphenylpyrazolo[3,4-d]pyrimidin-4-ylhydrazones with iodine in dimethyl sulfoxide (DMSO) induces cyclization to form the triazolo ring. Applied to the target compound, this strategy would require:
- Hydrazone Formation : Condensation of 3,4-dimethylphenyl-substituted pyrazolo[3,4-d]pyrimidin-4-amine with 3,4-dichlorobenzaldehyde.
- Oxidative Cyclization : Using iodine (I₂) in DMSO at 80–100°C for 4–6 hours to form the triazolo[4,3-c]pyrimidine core.
This method achieves yields of 60–75% for analogous structures, with regioselectivity controlled by electron-donating/withdrawing substituents.
Dimroth Rearrangement for Ring Isomerization
The Dimroth rearrangement offers an alternative route by isomerizing pyrazolo[4,3-e]triazolo[1,5-c]pyrimidines to the [4,3-c] configuration. This acid- or base-catalyzed process involves cleavage and reformation of the triazole ring, enabling access to otherwise inaccessible regioisomers. For the target molecule, this would necessitate:
- Synthesis of [1,5-c] Precursor : Via cyclocondensation of 5-amino-3-(3,4-dimethylphenyl)pyrazole-4-carbonitrile with 3,4-dichlorophenyl isocyanate.
- Rearrangement Conditions : Heating in aqueous NaOH (2 M) at 120°C for 12 hours, achieving >90% conversion efficiency.
Stepwise Synthesis and Intermediate Characterization
Preparation of 3,4-Dimethylphenyl-Substituted Pyrazole Intermediate
The 3,4-dimethylphenyl group is introduced early to avoid steric hindrance in later stages. A validated protocol from CN104628647A involves:
- Reflux Condensation : Reacting 3,4-dimethylphenylhydrazine hydrochloride (1.0 equiv) with ethyl acetoacetate (1.2 equiv) in ethanol/water (3:1) at 80°C for 4 hours.
- Crystallization : Crude 3-methyl-1-(3,4-dimethylphenyl)-2-pyrazolin-5-one is purified via isopropanol-water (2:1), yielding 85–92% pure product.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 89% |
| Purity (HPLC) | 98.5% |
| Melting Point | 162–164°C |
Construction of the Pyrazolo[3,4-d]Pyrimidine Core
Liu et al. detailed a base-catalyzed fusion using K₂CO₃/DMSO:
- Cyclocondensation : 3-Methyl-1-(3,4-dimethylphenyl)-2-pyrazolin-5-one (1.0 equiv) reacts with 3,4-dichlorophenylguanidine nitrate (1.1 equiv) in DMSO at 120°C for 8 hours.
- Workup : Acidification to pH 7 with HCl precipitates the pyrazolo[3,4-d]pyrimidine intermediate (73% yield).
Final Cyclization to the Triazolo[4,3-c]Pyrimidine
Oxidative Cyclization with Iodine
- Hydrazone Formation : The pyrazolo[3,4-d]pyrimidine intermediate (1.0 equiv) reacts with 3,4-dichlorobenzaldehyde (1.05 equiv) in ethanol under reflux (6 hours).
- Oxidation : Hydrazone is treated with I₂ (1.5 equiv) in DMSO at 90°C for 5 hours.
- Purification : Column chromatography (SiO₂, ethyl acetate/hexane 1:3) yields 68% of the target compound.
Alternative Route: One-Pot Cyclocondensation
A streamlined approach avoids isolating intermediates:
- Reagents : 3,4-Dimethylphenylhydrazine, ethyl acetoacetate, 3,4-dichlorophenylguanidine, and iodine.
- Conditions : Sequential heating in DMSO (80°C → 120°C) over 24 hours.
- Yield : 61% with 96% purity (reduced byproduct formation vs. stepwise synthesis).
Analytical Validation and Optimization
Spectroscopic Characterization
Purity Optimization via Crystallization
Crystallizing the final product from DMF/ethanol (1:4) increases purity from 92% to 99.8%, as confirmed by HPLC.
Comparative Analysis of Synthetic Routes
| Method | Yield | Purity | Time (h) | Key Advantage |
|---|---|---|---|---|
| Oxidative Cyclization | 68% | 96% | 11 | High regioselectivity |
| Dimroth Rearrangement | 72% | 95% | 24 | Access to thermodynamically stable isomer |
| One-Pot Synthesis | 61% | 96% | 24 | Reduced isolation steps |
Challenges and Mitigation Strategies
- Regioselectivity Control : Electron-withdrawing Cl groups direct cyclization to the [4,3-c] position over [1,5-c]. Using bulky bases (e.g., DBU) further enhances selectivity.
- Byproduct Formation : Excess iodine generates iodinated byproducts; substituting I₂ with (diacetoxyiodo)benzene reduces this issue.
- Solvent Choice : DMSO enhances reaction rates but complicates workup; switching to DMAc (dimethylacetamide) improves yields by 8–12%.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dichlorophenyl)-7-(3,4-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the core structure.
Substitution: The dichlorophenyl and dimethylphenyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and substitution reagents (e.g., halogens, alkylating agents). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse range of compounds.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[4,3-e][1,2,4]triazolo derivatives. The compound has been evaluated for its ability to inhibit cancer cell proliferation through various mechanisms:
- Mechanism of Action : The compound may induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell survival and proliferation.
- Case Studies : In vitro studies have shown that derivatives similar to this compound exhibit cytotoxic effects against various cancer cell lines, including breast (MCF-7) and colon (HCT-116) cancers. For example, a related triazole derivative demonstrated an IC50 value of 6.2 µM against HCT-116 cells .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity:
- Bacterial Inhibition : Research indicates that heterocycles like this one can disrupt bacterial photosynthesis and inhibit growth through interference with metabolic pathways .
- Case Studies : Derivatives have been tested against pathogenic bacteria with promising results in inhibiting growth compared to standard antibiotics .
Enzyme Inhibition
The compound has shown promise as an enzyme inhibitor:
- Target Enzymes : It has been studied for its inhibitory effects on enzymes such as lanosterol 14α-demethylase, which is crucial in sterol biosynthesis in fungi and some protozoa.
- Biological Activity : Docking studies suggest that the compound binds effectively to the active site of these enzymes, potentially leading to new antifungal agents .
Anti-inflammatory Effects
Research indicates that compounds with similar structures can exhibit anti-inflammatory properties:
Mechanism of Action
The mechanism of action of 3-(3,4-dichlorophenyl)-7-(3,4-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Substituent Diversity in Position 7
- Compound 14 (): Features a tetra-O-acetyl-D-glucopyranosylthio group at position 5. This substitution introduces significant polarity, enhancing aqueous solubility but possibly reducing blood-brain barrier penetration. The acetylated sugar moiety may also serve as a prodrug strategy for targeted release .
- The presence of hydroxyl groups may improve pharmacokinetic profiles through increased solubility .
Substituent Effects at Position 3
- Target Compound: The 3,4-dichlorophenyl group provides strong electron-withdrawing effects, which may enhance binding affinity to hydrophobic kinase domains. Chlorine atoms are known to improve resistance to oxidative metabolism.
- CAS RN 1005560-39-3 (): Substituted with a 4-chloro-3,5-dimethylpyrazolemethyl group at position 2.
Biological Activity
The compound 3-(3,4-dichlorophenyl)-7-(3,4-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine is a member of the pyrazolo[4,3-e][1,2,4]triazole family, which has garnered attention for its potential biological activities, particularly in cancer treatment and antimicrobial applications. This article reviews the synthesis methods, biological evaluations, and mechanisms of action associated with this compound.
Synthesis
The synthesis of this compound typically involves multi-step reactions that incorporate various chemical precursors. Techniques such as metal-catalyzed reactions have been employed to enhance yields and purity. For instance, recent studies have utilized cyclo-trimerization reactions to effectively synthesize derivatives with improved biological profiles .
Anticancer Activity
Recent investigations have highlighted the anticancer properties of this compound. In vitro studies using the MTT assay demonstrated that derivatives of pyrazolo[4,3-e][1,2,4]triazole exhibited stronger cytotoxic activity than cisplatin against breast cancer cell lines such as MCF-7 and MDA-MB-231 .
- Mechanism of Action :
Antimicrobial Activity
In addition to anticancer effects, compounds within this class have shown antimicrobial activity . A study reported significant antibacterial effects against various strains of bacteria when tested with derivatives similar to the target compound .
Case Studies
- Cytotoxicity in Breast Cancer Cells :
- Mechanistic Studies :
Data Table: Biological Activity Summary
| Activity Type | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | MCF-7 | 0.25 | Apoptosis via caspase activation |
| MDA-MB-231 | 0.5 | NF-κB inhibition; p53 pathway activation | |
| Antimicrobial | E. coli | 15 | Disruption of bacterial cell wall integrity |
| S. aureus | 10 | Inhibition of protein synthesis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
